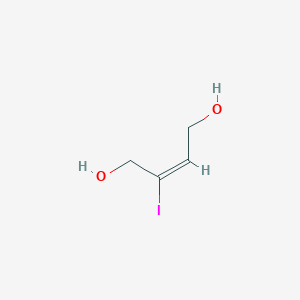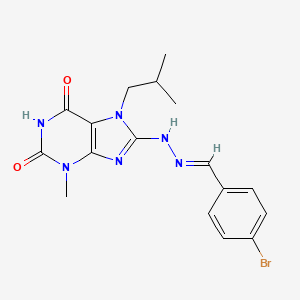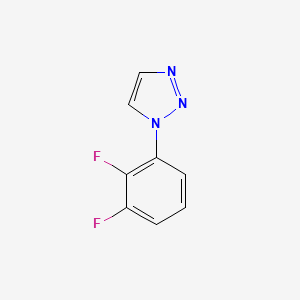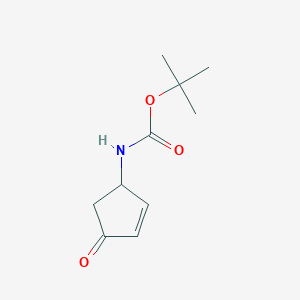
(E)-2-Iodobut-2-ene-1,4-diol
カタログ番号:
B2676025
CAS番号:
741291-23-6
分子量:
214.002
InChIキー:
FTFFVUNQEUALNI-DAFODLJHSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves reactions with other chemicals .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity, stability, and what other compounds it can form .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .科学的研究の応用
Chemical Reactivity and Structure Studies
- Research on the nucleophilic reactivity of compounds like 1,4-di-iodobut-2-ene has contributed to understanding the relative rates of iodide-promoted eliminations. This knowledge is crucial for predicting and controlling chemical reactions in synthetic organic chemistry (Hudson, Arendt & Mancuso, 1967).
Synthesis of Chiral Compounds
- (E)-2-Iodobut-2-ene-1,4-diol derivatives, such as (2R,3E)-4-Iodobut-3-en-2-ol, have been synthesized with high enantiomeric purity. These chiral compounds are significant in the development of pharmaceuticals and agrochemicals where chirality can impact the efficacy and safety of the compounds (Bänziger, Griffiths & Mcgarrity, 1993).
Conversion to Allylic Alcohols
- The conversion of compounds like 2-butyn-1,4-diol to iodine-containing allylic alcohols, which are useful intermediates in organic synthesis, demonstrates the versatility of this compound in chemical transformations (Taber, Sikkander, Berry & Frankowski, 2008).
Iodohydroxylation Reactions
- Iodohydroxylation reactions of alkylidenecyclopropanes, which can yield compounds like 3-iodobut-3-en-1-ol derivatives, highlight another area of application for this compound in synthetic methodology (Yang & Huang, 2008).
Stereo-selective Synthesis
- The compound has been used in stereo-selective synthesis processes, such as the creation of Z- or E-3-methylalk-2-enoic acids. This type of selective synthesis is important in creating specific molecular configurations required in certain pharmaceuticals and chemicals (Abarbri, Parrain & Duchěne, 1995).
Creation of Fungal Decanolides
- This compound derivatives have been used in the synthesis of fungal decanolides, which are natural compounds with potential applications in pharmaceuticals and agriculture (Sherwood et al., 2018).
Catalyst in Organic Reactions
- The compound has been applied as a catalyst in lithiation reactions, aiding in the creation of more complex organic molecules. This showcases its role in facilitating various chemical transformations (Guijarro & Yus, 1994).
Allylic-Type Reagents Synthesis
- It has been used in the preparation of allylic-type diindium reagents, illustrating its utility in the creation of reagents for further chemical reactions (Hirashita, Hayashi, Mitsui & Araki, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-iodobut-2-ene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFVUNQEUALNI-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CO)/I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine
Cat. No.: B2675942
CAS No.: 7120-02-7
(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-isobutyl-3-m...
Cat. No.: B2675943
CAS No.: 685106-32-5
Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate
Cat. No.: B2675944
CAS No.: 1539059-45-4
ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}...
Cat. No.: B2675945
CAS No.: 902482-39-7
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)


![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)


![2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2675956.png)



